2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.4]octane-2-carboxylic acid
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Overview
Description
Synthesis Analysis
The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . This review analyses the development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings .Physical and Chemical Properties Analysis
The compound has a predicted boiling point of 425.7±30.0 °C and a predicted density of 1.145±0.06 g/cm3 . It is stored at -20°C and has a predicted pKa of 3.40±0.10 .Scientific Research Applications
Synthesis and Chemical Reactions
- The compound is used in the synthesis of spiro compounds, particularly in the cycloaddition reactions of Schiff bases with ketenes, leading to the formation of compounds like β-lactam and 1,3-dioxolan-4-one (Tsuno, Kondo, & Sugiyama, 2006).
- It is also involved in the synthesis of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and its derivatives, demonstrating the application in creating complex molecular structures (Yong, Ung, Pyne, Skelton, & White, 2007).
Mechanistic Studies in Biochemistry
- The compound has been used to investigate the mechanisms of hydrocarbon hydroxylation by mammalian and bacterial cytochrome P450 enzymes, providing insights into radical intermediates and reaction mechanisms (Auclair, Hu, Little, Ortiz de Montellano, & Groves, 2002).
Organic Chemistry and Synthesis
- In organic chemistry, it serves as a building block for various reactions, such as the (2+1) cycloaddition for rapid synthesis of spiro[2,5]octane ring systems, highlighting its versatility in constructing complex cyclic structures (Han & Ong, 2005).
- The compound is also utilized in novel synthetic approaches to create derivatives like Naphtho[1,2-b]furan and 4′-Oxo-Substituted Spiro[cyclopropane-1,1′(4′H)-naphthalene], showcasing its role in the synthesis of heterocyclic compounds (Arrault, Mérour, Leger, Jarry, & Guillaumet, 2001).
Future Directions
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.4]octane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-12(2,3)19-11(18)15-14(10(16)17)8-13(9-14)6-4-5-7-13/h4-9H2,1-3H3,(H,15,18)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOQBNCKBHBLPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC2(C1)CCCC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2411299-59-5 |
Source
|
Record name | 2-{[(tert-butoxy)carbonyl]amino}spiro[3.4]octane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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